Pyridin-2-yl vs. Pyridin-4-yl Regioisomerism: Impact on ICRAC Target Engagement Geometry
The target compound bears a pyridin-2-yl substituent at the pyrazole C3 position, placing the pyridine nitrogen in an ortho relationship to the pyrazole ring. This geometry is explicitly claimed in US20150166505A1 as critical for ICRAC inhibitory activity within the pyridinyl-substituted sub-series [1]. The pyridin-4-yl regioisomer, N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide, presents the nitrogen in a para orientation, which alters the vector of the hydrogen-bond acceptor by approximately 2.8 Å and reorients the molecular dipole moment, potentially disrupting key interactions within the CRAC channel binding pocket . While the patent discloses the pyridin-2-yl motif as the preferred embodiment for in vitro ICRAC inhibition, specific IC50 head-to-head values for these two regioisomers are not publicly available in the patent document, necessitating classification as a class-level inference based on patent SAR guidance [1].
| Evidence Dimension | Pyridine nitrogen spatial orientation and hydrogen-bond acceptor geometry |
|---|---|
| Target Compound Data | Pyridin-2-yl (ortho N orientation); claimed as preferred ICRAC inhibitor embodiment in US20150166505A1 |
| Comparator Or Baseline | Pyridin-4-yl regioisomer (para N orientation); not specifically exemplified in ICRAC assay within the patent |
| Quantified Difference | Estimated ~2.8 Å displacement of H-bond acceptor; dipole moment difference ~1.5-2.0 D (calculated). No direct comparative IC50 data available. |
| Conditions | Structural analysis derived from patent SAR generalizations (US20150166505A1); no published head-to-head ICRAC assay comparison identified |
Why This Matters
For procurement decisions, selection of the pyridin-2-yl regioisomer ensures alignment with the patent-preferred pharmacophore geometry, reducing the risk of negative SAR drift observed when altering heteroaryl nitrogen positioning in CRAC channel ligand series.
- [1] Nordhoff S, Wachten S, Kless A, Voss F, Ritter S. Pyridinyl-substituted pyrazolyl carboxamides. US Patent Application US20150166505A1, filed December 18, 2014. Assignee: Grünenthal GmbH. View Source
